molecular formula C11H9NO B8381358 5-Cyano-2-methylindan-1-one

5-Cyano-2-methylindan-1-one

Cat. No. B8381358
M. Wt: 171.19 g/mol
InChI Key: ZQDXQHNPTXNWQI-UHFFFAOYSA-N
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Patent
US04755511

Procedure details

A solution of 5-amino-2-methyl-1-indanone (10.0 g) in fluoroboric acid (40%;28.0 ml ) was treated at 0°-5° with sodium nitrite (4.7 g) in water (8.0 ml ). The diazonium salt solution was added to cuprous cyanide (25.0 g) in potassium cyanide (37.5 g) in water (100 ml ) at 40°. The mixture was stirred at 10° for 10 minutes, cooled and extracted with chloroform. The extract was evaporated and the residue recrystallised from aqueous ethanol to give 5-cyano-2-methyl-1-indanone(7.89 g; m.p. 90°-1°) which was converted into 7-cyano-4,4a-dihydro-[5H]-indeno[1,2-c]pyridazin-3[2H]-one by the procedures given in method A (iii, iv).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH:6]([CH3:12])[CH2:5]2.N([O-])=O.[Na+].[C-:17]#[N:18].[K+]>F[B-](F)(F)F.[H+].O>[C:17]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH:6]([CH3:12])[CH2:5]2)#[N:18] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C2CC(C(C2=CC1)=O)C
Name
Quantity
4.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cuprous cyanide
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
37.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extract was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C=1C=C2CC(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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